molecular formula C20H15F3N2OS B11944012 1-(4-Phenoxyphenyl)-3-[3-(trifluoromethyl)phenyl]thiourea

1-(4-Phenoxyphenyl)-3-[3-(trifluoromethyl)phenyl]thiourea

Cat. No.: B11944012
M. Wt: 388.4 g/mol
InChI Key: OFWYHWURMHRGHW-UHFFFAOYSA-N
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Description

1-(4-Phenoxyphenyl)-3-[3-(trifluoromethyl)phenyl]thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This particular compound is characterized by the presence of a phenoxyphenyl group and a trifluoromethylphenyl group attached to a thiourea moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Phenoxyphenyl)-3-[3-(trifluoromethyl)phenyl]thiourea typically involves the reaction of 4-phenoxyaniline with 3-(trifluoromethyl)phenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The reaction can be represented as follows:

4-Phenoxyaniline+3-(trifluoromethyl)phenyl isothiocyanateThis compound\text{4-Phenoxyaniline} + \text{3-(trifluoromethyl)phenyl isothiocyanate} \rightarrow \text{this compound} 4-Phenoxyaniline+3-(trifluoromethyl)phenyl isothiocyanate→this compound

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Phenoxyphenyl)-3-[3-(trifluoromethyl)phenyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form the corresponding thiourea dioxide.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: The phenoxy and trifluoromethyl groups can participate in substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various electrophiles or nucleophiles, depending on the desired substitution, can be used under appropriate conditions.

Major Products

    Oxidation: Thiourea dioxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted phenoxyphenyl or trifluoromethylphenyl derivatives.

Scientific Research Applications

1-(4-Phenoxyphenyl)-3-[3-(trifluoromethyl)phenyl]thiourea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Phenoxyphenyl)-3-[3-(trifluoromethyl)phenyl]thiourea is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological effects. The compound may inhibit certain enzymes or receptors, thereby modulating cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxyphenyl)-3-[3-(trifluoromethyl)phenyl]thiourea
  • 1-(4-Chlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea
  • 1-(4-Bromophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea

Uniqueness

1-(4-Phenoxyphenyl)-3-[3-(trifluoromethyl)phenyl]thiourea is unique due to the presence of both phenoxy and trifluoromethyl groups, which confer distinct chemical and biological properties. These groups can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H15F3N2OS

Molecular Weight

388.4 g/mol

IUPAC Name

1-(4-phenoxyphenyl)-3-[3-(trifluoromethyl)phenyl]thiourea

InChI

InChI=1S/C20H15F3N2OS/c21-20(22,23)14-5-4-6-16(13-14)25-19(27)24-15-9-11-18(12-10-15)26-17-7-2-1-3-8-17/h1-13H,(H2,24,25,27)

InChI Key

OFWYHWURMHRGHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=S)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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